molecular formula C20H28N2O7 B14379299 Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate CAS No. 88050-23-1

Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate

Cat. No.: B14379299
CAS No.: 88050-23-1
M. Wt: 408.4 g/mol
InChI Key: FEQYGXQRTIOWPK-HNNXBMFYSA-N
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Description

Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is a chemical compound that belongs to the class of glutamic acid derivatives It is characterized by the presence of a nitrobenzoyl group attached to the glutamate backbone, with tert-butyl groups providing steric protection

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate typically involves the reaction of di-tert-butyl dicarbonate with 4-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.

    Biology: Investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate involves its interaction with specific molecular targets. The nitrobenzoyl group can undergo reduction to form reactive intermediates that interact with biological molecules. The tert-butyl groups provide steric protection, influencing the compound’s reactivity and stability. The pathways involved include nucleophilic attack and subsequent formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl N-(4-aminobenzoyl)-L-glutamate: Similar structure but with an amino group instead of a nitro group.

    Di-tert-butyl N-(4-methylbenzoyl)-L-glutamate: Contains a methyl group instead of a nitro group.

    Di-tert-butyl N-(4-chlorobenzoyl)-L-glutamate: Features a chloro group instead of a nitro group.

Uniqueness

Di-tert-butyl N-(4-nitrobenzoyl)-L-glutamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

88050-23-1

Molecular Formula

C20H28N2O7

Molecular Weight

408.4 g/mol

IUPAC Name

ditert-butyl (2S)-2-[(4-nitrobenzoyl)amino]pentanedioate

InChI

InChI=1S/C20H28N2O7/c1-19(2,3)28-16(23)12-11-15(18(25)29-20(4,5)6)21-17(24)13-7-9-14(10-8-13)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,24)/t15-/m0/s1

InChI Key

FEQYGXQRTIOWPK-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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